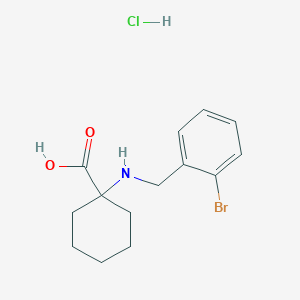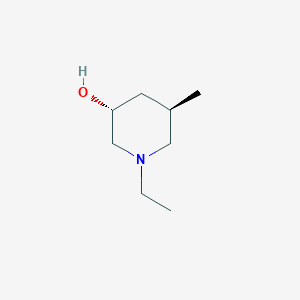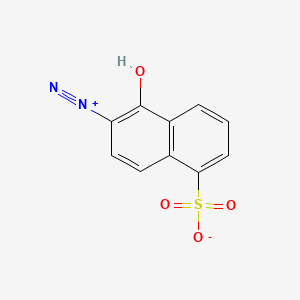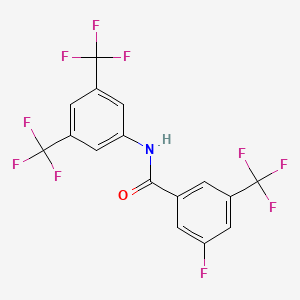![molecular formula C6H18Cl2CuN4 B13779655 copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride CAS No. 94955-60-9](/img/structure/B13779655.png)
copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride is a coordination compound with the molecular formula C6H18Cl2CuN4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its ability to form stable complexes with copper ions, making it useful in various chemical reactions and processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride typically involves the reaction of copper chloride with N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The reaction mixture is typically subjected to purification steps, such as filtration and crystallization, to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo ligand substitution reactions where the amine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions typically involve other amines or phosphines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper metal or lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in cancer therapy as a copper-based drug delivery system.
Industry: Utilized in electroplating processes and as a stabilizer in the production of polymers.
Wirkmechanismus
The mechanism of action of copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to metal ions in enzymes, altering their activity and leading to various biochemical effects. In antimicrobial applications, it disrupts cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-aminoethyl)ethylenediamine: Similar in structure but lacks the copper ion.
Triethylenetetramine: Another polyamine with similar coordination properties but different applications.
Tetraethylenepentamine: A larger polyamine with additional amine groups, offering different coordination chemistry.
Uniqueness
Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride is unique due to its specific coordination with copper ions, which imparts distinct chemical and biological properties. Its ability to form stable complexes with copper makes it particularly useful in catalysis and biomedical applications .
Eigenschaften
CAS-Nummer |
94955-60-9 |
|---|---|
Molekularformel |
C6H18Cl2CuN4 |
Molekulargewicht |
280.68 g/mol |
IUPAC-Name |
copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride |
InChI |
InChI=1S/C6H18N4.2ClH.Cu/c7-1-3-9-5-6-10-4-2-8;;;/h9-10H,1-8H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
HENLSBIYEDLHIK-UHFFFAOYSA-L |
Kanonische SMILES |
C(CNCCNCCN)N.[Cl-].[Cl-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
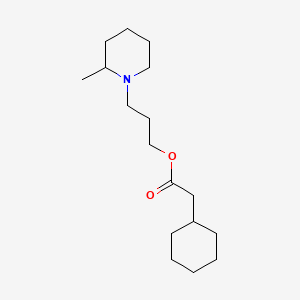
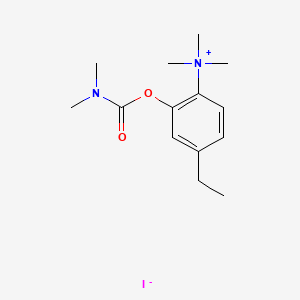

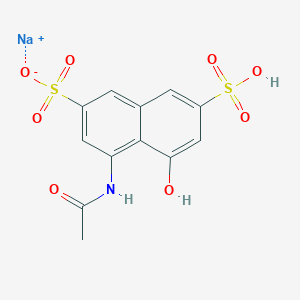

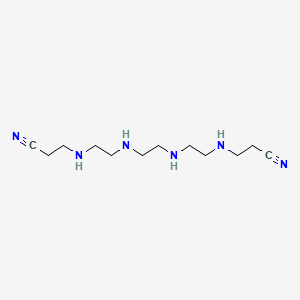

![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
